molecular formula C21H35ClO B15179273 4-Chloro-6-tetradecyl-m-cresol CAS No. 31522-07-3

4-Chloro-6-tetradecyl-m-cresol

Cat. No.: B15179273
CAS No.: 31522-07-3
M. Wt: 339.0 g/mol
InChI Key: CUNQNPBLNXQQNP-UHFFFAOYSA-N
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Description

4-Chloro-6-tetradecyl-m-cresol is an organic compound with the chemical formula C21H35ClO. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is used in various applications, including as a preservative and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-tetradecyl-m-cresol typically involves the chlorination of 6-tetradecyl-m-cresol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. The raw materials are mixed in reactors, and the reaction is monitored to achieve the desired yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-tetradecyl-m-cresol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-Chloro-6-tetradecyl-m-cresol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.

    Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant in medical settings.

    Industry: Utilized in the formulation of disinfectants, preservatives, and antiseptics.

Mechanism of Action

The antimicrobial action of 4-Chloro-6-tetradecyl-m-cresol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.

    Chloroxylenol: Another chlorinated phenol with broad-spectrum antimicrobial activity.

Uniqueness

4-Chloro-6-tetradecyl-m-cresol is unique due to its long alkyl chain, which enhances its lipophilicity and membrane-disrupting capabilities. This structural feature makes it more effective in certain applications compared to its shorter-chain analogs.

Properties

CAS No.

31522-07-3

Molecular Formula

C21H35ClO

Molecular Weight

339.0 g/mol

IUPAC Name

4-chloro-5-methyl-2-tetradecylphenol

InChI

InChI=1S/C21H35ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17-20(22)18(2)16-21(19)23/h16-17,23H,3-15H2,1-2H3

InChI Key

CUNQNPBLNXQQNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)O

Origin of Product

United States

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